molecular formula C24H18N2O2+2 B11928987 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium

1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium

Cat. No.: B11928987
M. Wt: 366.4 g/mol
InChI Key: YQTHMWVCLNZEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium typically involves the functionalization of 4,4’-bipyridine. This can be achieved through various synthetic strategies, including cross-coupling reactions and electrophilic aromatic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable reactions that can introduce functional groups onto the bipyridine scaffold. These methods often utilize commercially available starting materials and reagents to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridinium derivatives .

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium involves its ability to interact with various molecular targets through its formyl and bipyridinium groups. These interactions can lead to the formation of coordination complexes, which can then participate in various biochemical and chemical processes . The pathways involved often include electron transfer and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is unique due to its specific functionalization with formyl groups, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of COFs and other advanced materials .

Properties

Molecular Formula

C24H18N2O2+2

Molecular Weight

366.4 g/mol

IUPAC Name

4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde

InChI

InChI=1S/C24H18N2O2/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24/h1-18H/q+2

InChI Key

YQTHMWVCLNZEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.